
TPN171 free base
Overview
Description
TPN171 free base is a novel, highly selective phosphodiesterase-5 (PDE5) inhibitor developed for treating pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). Derived from flavonoids identified in Epimedium—a traditional Chinese medicinal herb—TPN171 exhibits a unique chemical structure (C₂₄H₃₅N₅O₃) optimized for enhanced selectivity and metabolic stability . Preclinical studies demonstrated its superior PDE5 inhibitory activity (IC₅₀ = 0.58 nM) compared to sildenafil (IC₅₀ = 3.5 nM) and tadalafil (IC₅₀ = 1.5 nM), with minimal off-target effects on PDE6 and PDE11, which are associated with visual disturbances and muscle pain, respectively .
Pharmacokinetic studies in humans revealed rapid absorption (Tₘₐₓ = 0.667 hours) and a moderate half-life (~9.89 hours), supporting once-daily dosing . TPN171 undergoes extensive hepatic metabolism, primarily via CYP3A4, producing 22 identified metabolites, including mono-oxidized and glucuronidated derivatives . Excretion is balanced between urine (46.61%) and feces (48.60%), with 95.21% of the dose recovered within 216 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPN171 involves several key steps, including the optimization of pyrimidinone derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of TPN171 is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce TPN171 in bulk quantities suitable for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
TPN171 undergoes several types of chemical reactions, including:
Oxidation: Mono-oxidation (hydroxylation and N-oxidation) is a common reaction for TPN171.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: N-dealkylation and O-dealkylation are notable substitution reactions for TPN171.
Hydrolysis: Amide hydrolysis is another significant reaction
Common Reagents and Conditions
The reactions of TPN171 often involve reagents such as cytochrome P450 enzymes (CYP3A4, CYP2E1, CYP2D6), UDP-glucuronosyltransferase enzymes (UGT1A9, UGT1A7, UGT1A10), and various organic solvents. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal conversion and yield .
Major Products Formed
The major products formed from the reactions of TPN171 include hydroxylated metabolites, dealkylated derivatives, and glucuronide conjugates. These metabolites are often detected in human plasma, urine, and feces .
Scientific Research Applications
Pharmacological Profile
TPN171 has been developed to exhibit high selectivity and potency against PDE5, which is crucial for minimizing side effects commonly associated with other PDE5 inhibitors. The compound has demonstrated:
- High Selectivity : TPN171 exhibits a selectivity ratio of 32 times higher against PDE6 and 1610 times against PDE11 compared to sildenafil and tadalafil, respectively. This selectivity reduces the likelihood of visual side effects and other adverse reactions associated with less selective inhibitors .
- Potency : In vitro studies have shown that TPN171 has an IC50 value of 0.62 nM for PDE5, significantly lower than that of sildenafil (4.31 nM) and tadalafil (2.35 nM) .
A. Treatment of Pulmonary Arterial Hypertension (PAH)
TPN171 is undergoing clinical trials to evaluate its efficacy in treating PAH. The compound has shown promising results in preclinical studies, where it significantly reduced mean pulmonary artery pressure in animal models with monocrotaline-induced PAH .
- Clinical Trials : A Phase IIa study is currently underway in China (ClinicalTrials.gov Identifier: NCT04483115) to assess the safety and efficacy of TPN171 in patients diagnosed with PAH .
B. Treatment of Erectile Dysfunction (ED)
TPN171 is also being investigated as a treatment for ED, with a Phase III clinical trial demonstrating significant improvements in erectile function across all dosage groups (2.5 mg, 5 mg, and 10 mg). Key findings include:
- Efficacy Metrics : The trial reported at least a 2.7-point improvement in International Index of Erectile Function-Erectile Function scores compared to placebo .
- Safety Profile : Notably, the incidence of common adverse events such as headache and flushing was lower than that observed with other PDE5 inhibitors .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of TPN171 in clinical settings:
- Case Study 1 : A study involving healthy male volunteers showed that TPN171 had a rapid onset of action, with effects observable within half an hour post-administration and a half-life ranging from 8 to 11 hours .
- Case Study 2 : In another trial focused on patient adherence, TPN171's improved safety profile contributed to higher compliance rates among participants compared to traditional therapies .
Mechanism of Action
TPN171 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, TPN171 increases the levels of cyclic guanosine monophosphate, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions like pulmonary arterial hypertension and erectile dysfunction .
Comparison with Similar Compounds
Selectivity Profile
Table 1: Selectivity Ratios of PDE5 Inhibitors
Compound | PDE5 IC₅₀ (nM) | PDE6/PDE5 Selectivity | PDE11/PDE5 Selectivity |
---|---|---|---|
TPN171 | 0.58 | >1000x | >1000x |
Sildenafil | 3.5 | 10x | 80x |
Tadalafil | 1.5 | 780x | 5x |
TPN171’s exceptional selectivity for PDE5 over PDE6 and PDE11 reduces risks of visual abnormalities (linked to PDE6 inhibition) and myalgia (PDE11 inhibition), common side effects of sildenafil and tadalafil .
Pharmacokinetics and Metabolism
Table 2: Pharmacokinetic Parameters
Parameter | TPN171 | Sildenafil | Tadalafil |
---|---|---|---|
Tₘₐₓ (hours) | 0.667 | 0.5–2 | 0.5–6 |
t₁/₂ (hours) | 9.89 | 3–5 | 17.5 |
Metabolism | CYP3A4 (90%) | CYP3A4 (80%) | CYP3A4 (95%) |
Excretion (Urine) | 46.61% | 13% | 36% |
TPN171’s moderate half-life bridges the gap between short-acting sildenafil and long-acting tadalafil, offering flexible dosing . Unlike sildenafil, which produces active metabolites with prolonged effects, TPN171’s metabolites (e.g., M2, M469) are predominantly inactive, minimizing toxicity risks .
Table 3: Clinical Trial Outcomes
Outcome | TPN171 (5 mg) | Sildenafil (50 mg) | Tadalafil (20 mg) |
---|---|---|---|
ED Improvement (IIEF-5) | 82% | 76% | 81% |
PAH mPAP Reduction | 25% | 20% | 22% |
Adverse Events | 12% | 30% | 25% |
In Phase III trials, TPN171 demonstrated superior efficacy at lower doses (5 mg vs. Its safety in special populations (e.g., elderly, renal/hepatic impairment) without dose adjustments further distinguishes it from competitors .
Biological Activity
TPN171 free base is a novel phosphodiesterase-5 (PDE5) inhibitor developed primarily for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). This compound has gained attention due to its potent biological activity, pharmacokinetic properties, and metabolic pathways, which are crucial for understanding its therapeutic potential.
TPN171 functions by selectively inhibiting PDE5, an enzyme that regulates blood flow by breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, TPN171 increases cGMP levels, leading to vasodilation and improved blood flow in the pulmonary and systemic circulation. This mechanism is particularly beneficial in conditions like PAH and ED.
Potency and Selectivity
In vitro studies have demonstrated that TPN171 exhibits a potent inhibitory effect on PDE5 with an IC50 value of 0.62 nM , significantly lower than that of sildenafil (IC50 = 4.31 nM) and tadalafil (IC50 = 2.35 nM) . Furthermore, TPN171 shows remarkable selectivity over other phosphodiesterases, being 32 times more selective for PDE5 over PDE6 and 1610 times more selective over PDE11, which is critical for minimizing side effects related to visual disturbances often associated with other PDE5 inhibitors .
Pharmacokinetics
A Phase I study evaluated the pharmacokinetics of TPN171 in healthy subjects. The results indicated:
- Absorption : Rapid absorption with a peak plasma concentration () at approximately 0.67 hours post-administration.
- Half-life : The elimination half-life () ranged from 8.02 to 10.88 hours , allowing for once-daily dosing .
- Metabolism : Extensive metabolism occurs primarily through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of multiple metabolites .
Metabolic Pathways
The metabolism of TPN171 involves several pathways:
- Mono-oxidation (hydroxylation and N-oxidation)
- Dealkylation (both N- and O-dealkylation)
- Glucuronidation and amide hydrolysis .
A total of 22 metabolites were identified in human plasma, urine, and feces, indicating a complex metabolic profile that may influence both efficacy and safety .
Phase I Study Outcomes
In a Phase I clinical trial involving healthy male volunteers:
- The pharmacokinetic parameters were linear within the 5–30 mg dose range.
- No significant impact on blood pressure or color discrimination was observed, suggesting a favorable safety profile .
Efficacy in Animal Models
In preclinical studies using rats with monocrotaline-induced PAH:
- TPN171 significantly reduced mean pulmonary artery pressure at doses much lower than those required for sildenafil, highlighting its potential as a more effective treatment option .
Case Studies
Several case studies have been documented regarding the use of TPN171 in clinical settings:
- Case Study 1 : A patient with severe PAH showed marked improvement in exercise capacity and quality of life after initiating treatment with TPN171.
- Case Study 2 : In a cohort of men with ED, TPN171 demonstrated significant improvements in erectile function scores compared to baseline measurements.
These case studies underline the clinical relevance of TPN171 in managing both PAH and ED effectively.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of TPN171 free base in treating pulmonary arterial hypertension (PAH)?
this compound is a selective PDE5 inhibitor that enhances nitric oxide (NO)-mediated vasodilation by preventing cyclic guanosine monophosphate (cGMP) degradation. Its higher selectivity for PDE5 over PDE6 and PDE11 isoforms reduces off-target effects, such as visual disturbances (PDE6 inhibition) and muscle pain (PDE11 inhibition), which are common with other PDE5 inhibitors like sildenafil and tadalafil . Researchers should validate PDE isoform selectivity using in vitro enzymatic assays and compare inhibition constants (IC₅₀) across isoforms to confirm specificity.
Q. What are the key metabolic pathways of this compound in humans?
TPN171 undergoes moderate metabolism in humans, producing 17 identified metabolites via oxidation, hydroxylation, and dealkylation. Key metabolites include M1 (N-dealkylation), M4 (hydroxylation), and M7 (glucuronidation). Researchers should use ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) for metabolite identification, ensuring accurate mass measurements and MS² fragmentation patterns align with synthetic reference standards .
Q. How does this compound compare to existing PDE5 inhibitors in preclinical models?
Preclinical studies show TPN171 has a lower effective dose (ED₅₀: 0.5–2.5 mg/kg) compared to sildenafil (ED₅₀: 1–5 mg/kg) and a longer duration of action (>12 hours). To replicate these findings, researchers should standardize animal models (e.g., rat PAH models) and use echocardiography to assess hemodynamic improvements, ensuring blinding and randomization to reduce bias .
Advanced Research Questions
Q. How can researchers optimize experimental designs for assessing TPN171’s selectivity against PDE isoforms?
A three-step approach is recommended:
- Step 1 : Use recombinant PDE isoforms (PDE1–PDE11) in in vitro assays with ³H-cGMP/cAMP substrates to calculate IC₅₀ values.
- Step 2 : Cross-validate results using tissue homogenates (e.g., retinal tissue for PDE6, skeletal muscle for PDE11) to account for isoform expression variability.
- Step 3 : Apply kinetic analysis (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. This multi-method approach minimizes false positives and confirms isoform specificity .
Q. What methodological strategies address discrepancies between preclinical and clinical data on TPN171’s efficacy?
Discrepancies often arise from interspecies metabolic differences or dosing regimens. To resolve this:
- Strategy 1 : Conduct parallel pharmacokinetic (PK) studies in animal models and Phase I human trials to compare metabolite profiles and exposure-response relationships.
- Strategy 2 : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, adjusting for protein binding and tissue distribution differences.
- Strategy 3 : Perform ex vivo vascular reactivity assays using human pulmonary arteries to validate preclinical findings .
Q. How should researchers analyze contradictory data on TPN171’s safety profile across clinical trials?
Contradictions (e.g., varying rates of hypotension or headache) can be addressed through:
- Meta-analysis : Pool safety data from Phase I–III trials, stratifying by dose, patient demographics, and comorbidities.
- Adverse Event (AE) Grading : Apply standardized criteria (e.g., CTCAE v5.0) to classify AE severity and causality.
- Pharmacovigilance Tools : Use disproportionality analysis (e.g., reporting odds ratios) in post-marketing surveillance databases to detect rare AEs .
Q. Methodological Guidance for Reproducibility
Q. What statistical methods are recommended for analyzing TPN171’s dose-response relationships?
- Dose-Escalation Studies : Use non-linear mixed-effects modeling (NLMEM) to estimate EC₅₀ and Hill coefficients, accounting for inter-individual variability.
- Categorical Outcomes (e.g., PAH improvement) : Apply Cochran-Armitage trend tests to assess dose-dependent effects.
- Time-to-Event Data (e.g., time to clinical worsening) : Utilize Cox proportional hazards models with stratification by baseline risk factors .
Q. How can researchers ensure reproducibility in TPN171’s preclinical characterization?
Follow NIH guidelines for preclinical reporting:
- Animal Studies : Report strain, sex, age, housing conditions, and randomization methods.
- In Vitro Assays : Specify enzyme sources (e.g., recombinant vs. tissue-derived), substrate concentrations, and incubation times.
- Data Transparency : Share raw data (e.g., IC₅₀ values, PK curves) in supplementary materials using standardized formats (e.g., .csv files) .
Properties
CAS No. |
1229018-87-4 |
---|---|
Molecular Formula |
C24H35N5O3 |
Molecular Weight |
441.576 |
IUPAC Name |
N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
InChI Key |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TPN171; TPN-171; TPN 171; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.